1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol
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Overview
Description
1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a synthetic organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Biphenyl Group: The biphenyl group is introduced through a nucleophilic substitution reaction, where a halogenated biphenyl compound reacts with the benzimidazole derivative.
Propanol Moiety Addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules. The propanol moiety may play a role in the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol can be compared with other similar compounds, such as:
1-(1H-benzimidazol-1-yl)-2-(biphenyl-4-yloxy)ethanol: This compound has a similar structure but with an ethanol moiety instead of propanol, which may affect its chemical properties and biological activities.
1-(1H-benzimidazol-1-yl)-3-(phenyl-4-yloxy)propan-2-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical behavior and potential for diverse applications.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-19(14-24-16-23-21-8-4-5-9-22(21)24)15-26-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13,16,19,25H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNVSVXMBNUQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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